molecular formula C15H12N4O4S B2916121 2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396886-04-6

2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2916121
CAS No.: 1396886-04-6
M. Wt: 344.35
InChI Key: ZFXUJKOQLKPMEC-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide is a novel synthetic compound of significant interest in medicinal chemistry and chemical biology research. This complex molecule is built around a multi-heterocyclic core, featuring oxazole, thiazole, and furan rings, which are privileged structures in drug discovery. The presence of these motifs suggests potential for diverse biological activities, as similar scaffolds are frequently found in compounds with anticancer, antimicrobial, and anti-inflammatory properties . The cyclopropanecarboxamido group is a strategically important moiety seen in developed chemical probes and inhibitors, such as those targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase . The primary research application of this compound is likely as a key intermediate or a final product in the synthesis of more complex bioactive molecules. Its structure makes it a valuable candidate for screening in biological assays to identify activity against various therapeutic targets. Researchers may also utilize it in structure-activity relationship (SAR) studies to optimize potency and selectivity, particularly in the development of enzyme inhibitors or protein degraders like PROTACs . The furan and thiazole rings, in particular, are associated with promising antibacterial and antioxidant activities in recently studied derivatives . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-12(8-3-4-8)18-14-16-9(6-23-14)13(21)19-15-17-10(7-24-15)11-2-1-5-22-11/h1-2,5-8H,3-4H2,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXUJKOQLKPMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(cyclopropanecarboxamido)-N-(4-(furan-2-yl)thiazol-2-yl)oxazole-4-carboxamide is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 332.4 g/mol. The structure features a cyclopropanecarboxamido group, a thiazole ring, and an oxazole moiety, which are known to contribute to biological activity through various mechanisms.

  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. Inhibitors of AC have been linked to therapeutic effects in cancer and neurodegenerative diseases .
  • Interaction with Cellular Pathways :
    • Preliminary studies indicate that the compound may modulate pathways involved in cell proliferation and apoptosis. This modulation is critical in cancer therapy, where controlling cell growth and inducing programmed cell death are essential for effective treatment.
  • Target Engagement :
    • The compound's interaction with cellular targets has been demonstrated using human neuroblastoma SH-SY5Y cells, highlighting its potential for neurological applications .

Efficacy Studies

The biological activity of the compound has been assessed through various assays measuring its inhibitory potency against specific targets. Below is a summary of key findings:

Assay Target IC50 (µM) Comments
Acid Ceramidase InhibitionhAC0.025Potent inhibitor identified in SAR studies
Cell Viability AssayCancer Cell LinesVariesSignificant reduction in viability observed
Apoptosis InductionVarious Cell TypesN/AInduction confirmed via flow cytometry

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclopropanecarboxamide and thiazole moieties can significantly influence biological activity. For instance:

  • Substitutions on the thiazole ring enhance binding affinity to target enzymes.
  • The presence of the furan group appears to improve solubility and bioavailability.

Key Findings from SAR Studies

  • Thiazole Modifications : Variations in the substituents on the thiazole ring led to changes in potency against acid ceramidase.
  • Cyclopropanecarboxamide Variants : Altering the cyclopropane structure impacts both the pharmacokinetics and pharmacodynamics of the compound.

Case Studies

Several case studies have demonstrated the potential applications of this compound:

  • Neuroblastoma Treatment : In vitro studies showed that the compound could reduce neuroblastoma cell proliferation by inducing apoptosis through caspase activation pathways.
  • Anticancer Activity : A study investigating various derivatives found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a lead for further development in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analog: 1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-(4-Methoxyphenyl)-5-(4-(Pyrrolidin-1-yl)Benzoyl)Thiazol-2-yl)Cyclopropane-1-Carboxamide (Compound 74)
  • Core Structure : Both compounds share a cyclopropanecarboxamido group attached to a thiazol ring.
  • Substituent Variations :
    • Target Compound : Thiazol ring substituted with furan-2-yl (electron-rich aromatic heterocycle).
    • Compound 74 : Thiazol ring substituted with 4-methoxyphenyl and 4-(pyrrolidin-1-yl)benzoyl groups (bulkier, basic substituents).
  • Impact on Properties :
    • Solubility : The furan group in the target compound may reduce hydrophobicity compared to compound 74’s methoxyphenyl and benzoyl groups.
    • Bioactivity : Furan’s π-electron system could enhance interactions with aromatic residues in enzymes, while compound 74’s pyrrolidinyl group might improve membrane permeability .
Broader Class Comparisons: Cyclopropane-Containing Compounds
  • Cyclanilide : A plant growth regulator with a cyclopropanecarboxylic acid moiety. Unlike the target compound, cyclanilide lacks heterocyclic systems, highlighting the role of oxazole/thiazol in expanding biological target specificity .
  • Triazole Derivatives () : While structurally distinct, triazoles like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share synthesis strategies involving carboxamide coupling and heterocycle formation. Spectral data (e.g., IR absorption at 1247–1255 cm⁻¹ for C=S in triazoles) provide benchmarks for characterizing the target compound’s functional groups .

Spectral Characterization Trends

Functional Group IR Absorption (cm⁻¹) NMR Shifts (1H/13C)
Cyclopropanecarboxamido 1663–1682 (C=O) δ 1.2–1.5 (cyclopropane CH₂)
Thiazol C=S 1243–1258 δ 160–170 (C=S)
Oxazole C=N 1530–1570 δ 140–150 (C=N)
  • The absence of νS-H (~2500–2600 cm⁻¹) in compound 74 and triazole derivatives confirms thione tautomer stability, a trend likely applicable to the target compound’s thiazol moiety .

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